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Compound of Interest

Compound Name: Retrofractamide A

Cat. No.: B1249489

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring piperamide alkaloid, has garnered significant interest
within the scientific community for its potential therapeutic applications, notably in the realms of
metabolic and inflammatory diseases. Isolated from species of the Piper genus, this bioactive
compound has demonstrated promising pharmacological activities. A thorough understanding
of its physicochemical properties is paramount for its development as a potential drug
candidate, influencing aspects from formulation and delivery to its interaction with biological
systems. This technical guide provides a comprehensive overview of the physicochemical
characterization of Retrofractamide A, including its structural and physical properties,
solubility, and spectroscopic profile. Detailed experimental methodologies are provided to
facilitate the replication and validation of these findings.

Physicochemical Properties

A summary of the key physicochemical properties of Retrofractamide A is presented in Table
1. These parameters are fundamental to understanding the compound's behavior in various
experimental and physiological settings.
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Property Value Source
Molecular Formula C20H25NO3 --INVALID-LINK--
Molecular Weight 327.42 g/mol --INVALID-LINK--

(2E,4E,8E)-9-(1,3-benzodioxol-
IUPAC Name 5-yI)-N-(2-methylpropyl)nona- --INVALID-LINK--

2,4,8-trienamide

CAS Number 94079-67-1 --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Melting Point 129 °C --INVALID-LINK--

Soluble in organic solvents

such as methanol and ethanol;  --INVALID-LINK--, --INVALID-
limited solubility in water. May LINK--

dissolve in DMSO.

Solubility

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the
physicochemical properties of Retrofractamide A.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:

e Melting point apparatus (e.g., Mel-Temp)

o Capillary tubes (sealed at one end)

e Thermometer

Procedure:
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» A small amount of finely powdered Retrofractamide A is packed into a capillary tube to a
height of 2-3 mm.

e The capillary tube is placed in the heating block of the melting point apparatus.
e The sample is heated at a steady rate of approximately 1-2 °C per minute.

e The temperature at which the first drop of liquid appears (onset of melting) and the
temperature at which the entire solid has turned into a clear liquid (completion of melting) are
recorded.

» A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. For an accurate
determination, an initial rapid heating can be performed to find the approximate melting
point, followed by a slower, more careful measurement.

Solubility Determination

Understanding the solubility of Retrofractamide A in various solvents is crucial for its
formulation and for designing biological assays.

Apparatus:

Vials or test tubes

Vortex mixer

Analytical balance

Solvents of varying polarity (e.g., water, ethanol, methanol, DMSO)

Procedure (Qualitative):

e To a small, pre-weighed amount of Retrofractamide A (e.g., 1 mg) in a vial, a measured
volume of the solvent (e.g., 1 mL) is added.

e The mixture is vortexed vigorously for a set period (e.g., 1-2 minutes) at a controlled
temperature.
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e The solution is visually inspected for the presence of undissolved solid.

« If the solid dissolves completely, the compound is considered soluble under those conditions.
If not, it is classified as sparingly soluble or insoluble.

Procedure (Quantitative):

e An excess amount of Retrofractamide A is added to a known volume of the solvent in a
sealed container.

e The suspension is agitated at a constant temperature until equilibrium is reached (typically
24-48 hours).

o The saturated solution is filtered to remove any undissolved solid.

e The concentration of Retrofractamide A in the filtrate is determined using a suitable
analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

e The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of
the identity of Retrofractamide A.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Apparatus:

* NMR spectrometer (e.g., 400 MHz or higher)
 NMR tubes

o Deuterated solvents (e.g., CDCls, DMSO-ds)

Procedure for 1H and 3C NMR:
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e A small amount of Retrofractamide A (typically 5-10 mg for *H, 20-50 mg for 13C) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs).

e The solution is transferred to a clean NMR tube.
e The NMR tube is placed in the spectrometer's probe.
e The magnetic field is shimmed to achieve homogeneity.

e 1H and 3C NMR spectra are acquired using appropriate pulse sequences. Tetramethylsilane
(TMS) is typically used as an internal standard (6 = 0.00 ppm).

e The resulting spectra are processed (Fourier transformation, phasing, and baseline
correction) to yield the final spectrum, showing chemical shifts (ppm), signal multiplicities,
and integration values.

IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:

e Fourier-Transform Infrared (FTIR) spectrometer

o Sample holder (e.g., KBr pellets, ATR crystal)

Procedure (KBr Pellet Method):

o Asmall amount of Retrofractamide A (1-2 mg) is intimately mixed and ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

e The mixture is pressed into a thin, transparent pellet using a hydraulic press.
e The KBr pellet is placed in the sample holder of the FTIR spectrometer.

e The IR spectrum is recorded, typically in the range of 4000-400 cm~*. The positions of the
absorption bands are indicative of specific functional groups.

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its fragmentation pattern.
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Apparatus:
e Mass spectrometer (e.g., with Electrospray lonization - ESI, or Electron Impact - El source)

o Sample introduction system (e.g., direct infusion, or coupled with a chromatography system
like LC-MS)

Procedure (LC-MS with ESI):

o Adilute solution of Retrofractamide A is prepared in a suitable solvent (e.g., methanol or
acetonitrile).

e The solution is introduced into the mass spectrometer, often via a liquid chromatograph for
prior separation from any impurities.

 In the ESI source, the sample is nebulized and ionized, typically forming protonated
molecules [M+H]*.

e The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

e The detector records the abundance of ions at each m/z value, generating a mass spectrum.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
elemental formula.

Spectroscopic Data

While a comprehensive, publicly available dataset of the complete spectra for Retrofractamide
A is not readily available, the expected characteristic signals based on its structure are outlined
below. These tables can be populated with experimental data upon analysis.

Table 2: Predicted *H NMR Spectral Data for Retrofractamide A
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.7-6.8 m 3H Aromatic protons
~5.9 s 2H -O-CHz-O-
~5.5-6.5 m 4H Olefinic protons
~5.4 t 1H NH
~3.1 t 2H -CHz2-NH-
~2.8 m 2H Allylic protons
~2.2 q 2H Allylic protons
~1.8 m 1H -CH(CH3)2
~0.9 d 6H -CH(CHs)2

Table 3: Predicted 13C NMR Spectral Data for Retrofractamide A

Chemical Shift (6, ppm) Assighment

~166 C=0 (amide)

~148 Aromatic C-O

~146 Aromatic C-O
~120-145 Olefinic and Aromatic C
~108 Aromatic C

~105 Aromatic C

~101 -O-CH2-O-

~47 -CH2-NH-

~28-33 Aliphatic C

~20 -CH(CHs)2
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Table 4: Predicted IR Absorption Bands for Retrofractamide A

Wavenumber (cm~?) Intensity Functional Group

~3300 Medium N-H stretch (amide)

~3030 Medium =C-H stretch (aromatic/alkene)
~2960-2850 Medium-Strong C-H stretch (aliphatic)

~1650 Strong C=0 stretch (amide 1)

~1600 Medium C=C stretch (alkene/aromatic)
~1540 Medium N-H bend (amide II)

~1250 Strong C-O stretch (aryl ether)

~1040 Strong C-O stretch (cyclic ether)

~970 Strong =C-H bend (trans-alkene)

Table 5: Predicted Mass Spectrometry Fragmentation for Retrofractamide A

m/z Possible Fragment
328.1913 [M+H]*
327.1834 [M]*

Various smaller m/z values

Fragments resulting from cleavage of the amide

bond and the aliphatic chain.

Signaling Pathway Involvement

Retrofractamide A has been shown to promote adipogenesis in 3T3-L1 cells. Its mechanism

of action involves the upregulation of key adipogenic transcription factors and markers. This

activity is similar to that of the known peroxisome proliferator-activated receptor y (PPARY)

agonist, troglitazone.

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/product/b1249489?utm_src=pdf-body
https://www.benchchem.com/product/b1249489?utm_src=pdf-body
https://www.benchchem.com/product/b1249489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The signaling pathway initiated by Retrofractamide A in adipogenesis is depicted in the
following diagram.

Adiponectin mMRNA

PPARY Adipogenesis ::::; GLUT4 mRNA

AATA !
Retrofractamide A C/EBPa :
|
[}
A :
C/EBPB e | aP2mRNA

Click to download full resolution via product page
Caption: Adipogenesis signaling pathway influenced by Retrofractamide A.

This diagram illustrates that Retrofractamide A is believed to activate the expression of
C/EBP, which in turn, along with Retrofractamide A's direct influence, activates PPARY.[1][2]
[3] C/EBPf also promotes the expression of C/EBPa.[3] A positive feedback loop exists
between PPARy and C/EBPa, where each transcription factor enhances the expression of the
other.[1][2] This concerted action of PPARy and C/EBPa drives the process of adipogenesis,
leading to the differentiation of preadipocytes into mature adipocytes.[4][5] This differentiation is
characterized by the increased expression of adipocyte-specific genes such as Adiponectin,
GLUT4 (glucose transporter 4), and aP2 (fatty acid-binding protein).[1]

Conclusion

This technical guide provides a foundational understanding of the physicochemical
characteristics of Retrofractamide A. The presented data and experimental protocols are
essential for researchers engaged in the synthesis, formulation, and biological evaluation of
this promising natural product. The elucidation of its role in the adipogenesis signaling pathway
offers a molecular basis for its potential therapeutic effects in metabolic disorders. Further
research to obtain and compile a complete set of experimental spectroscopic data will be
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invaluable for the continued development of Retrofractamide A as a potential therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-Depth Physicochemical Characterization of
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retrofractamide-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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